molecular formula C19H24N4O2 B12609134 (2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone CAS No. 892495-43-1

(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B12609134
CAS No.: 892495-43-1
M. Wt: 340.4 g/mol
InChI Key: FQBZVZLEUDKIJJ-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of hydroxyphenyl, trimethylpyrazinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The key steps include:

    Preparation of 2-Hydroxyphenyl Derivative: This involves the hydroxylation of phenyl compounds under controlled conditions.

    Synthesis of 3,5,6-Trimethylpyrazin-2-yl Derivative: This step involves the alkylation of pyrazine derivatives.

    Formation of Piperazin-1-yl Derivative: Piperazine derivatives are synthesized through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the piperazinyl group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5,6-Trimethylpyrazin-2-yl)methyl acetate
  • (4-Hydroxyphenyl)piperazin-1-ylmethanone
  • 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]-1-piperazinyl}methyl)phenol

Uniqueness

(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

892495-43-1

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

(2-hydroxyphenyl)-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H24N4O2/c1-13-14(2)21-17(15(3)20-13)12-22-8-10-23(11-9-22)19(25)16-6-4-5-7-18(16)24/h4-7,24H,8-12H2,1-3H3

InChI Key

FQBZVZLEUDKIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3O)C

Origin of Product

United States

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